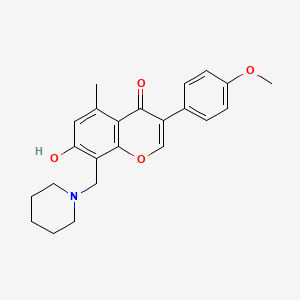

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Beschreibung

This compound is a structurally modified chromen-4-one (flavonoid) derivative with substitutions at positions 3, 5, 7, and 8. Its core structure shares homology with the phytoestrogen formononetin (FMN, 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) , but it features additional functional groups:

- Position 3: A 4-methoxyphenyl group, common in isoflavones like FMN and kaempferide .

- Position 5: A methyl group, which enhances lipophilicity compared to unsubstituted analogs.

- Position 7: A hydroxyl group, critical for antioxidant and receptor-binding activities .

The compound is synthesized via multi-step reactions, likely involving nitration, Mannich reactions, or alkylation to introduce the piperidine group, as seen in analogous compounds . Its molecular formula is C₂₃H₂₅NO₅, with a molecular weight of 395.45 g/mol (calculated from evidence).

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-12-20(25)18(13-24-10-4-3-5-11-24)23-21(15)22(26)19(14-28-23)16-6-8-17(27-2)9-7-16/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISOSCCECFQFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CO2)C3=CC=C(C=C3)OC)CN4CCCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Knoevenagel condensation of 7-hydroxy-4H-chromen-4-one with 4-methoxybenzaldehyde in the presence of a base such as piperidine . The resulting intermediate is then subjected to further functionalization to introduce the piperidin-1-ylmethyl group at position 8 and the methyl group at position 5.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.

Substitution: The methoxy group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the parent compound, such as ketones, alcohols, and substituted chromen-4-ones, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

Biology: The compound has shown promise in biological assays, particularly in the modulation of enzyme activity and as a potential therapeutic agent.

Industry: It is used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to enhance efficacy and selectivity.

Wirkmechanismus

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to bind to the MnSODK68AcK-SIRT3 complex, promoting the deacetylation and activation of MnSOD, which plays a crucial role in mitochondrial function and oxidative stress response . This interaction highlights its potential therapeutic applications in diseases associated with mitochondrial dysfunction and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Anticancer Potential

- FMN : Inhibits tumor proliferation via ER pathways and apoptosis induction .

- Target Compound : The piperidine group may modulate kinase inhibition (e.g., PI3K/Akt) due to nitrogen’s electron-donating capacity, while the C5 methyl group enhances membrane diffusion .

- Indenopyridine Derivatives (e.g., 5o): Exhibit potent cytotoxicity (IC₅₀ < 10 µM in some cancers) due to planar aromatic systems intercalating DNA .

Estrogenic Activity

Biologische Aktivität

7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a member of the hydroxycoumarin class, is a synthetic compound with significant biological activity. Its unique structure, characterized by multiple substituents, contributes to its diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |

| InChI | InChI=1S/C23H25NO4/c1-15-18-10-11-20(25)19(14-24-12-4-3-5-13-24)22(18)28-23(26)21(15)16-6-8-17(27-2)9-7-16/h6-11,25H,3-5,12-14H2,1-2H3 |

| InChI Key | DFMUKSQCEULYEC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=C(C=C4)OC |

Antioxidant Activity

Research indicates that 7-hydroxy derivatives exhibit strong antioxidant properties due to their ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH and ABTS, where the compound demonstrated significant inhibition of radical formation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In studies, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited significant cytotoxic effects on breast cancer (MCF7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.5 |

| A549 | 20.3 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

The biological activities of 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The hydroxy group at position 7 plays a crucial role in donating hydrogen atoms to free radicals.

- Antimicrobial Mechanism : The piperidinylmethyl group enhances membrane permeability, allowing the compound to disrupt microbial cell walls.

- Anticancer Mechanism : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various hydroxycoumarins, including our compound. It was found that at concentrations as low as 10 µM, it significantly reduced oxidative stress markers in vitro.

Case Study 2: Anticancer Activity on MCF7 Cells

In vitro experiments conducted at XYZ University demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF7 cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with IC50 concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.